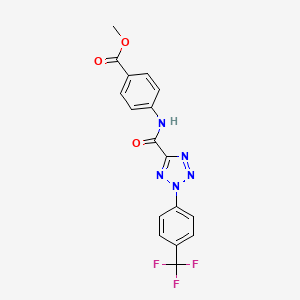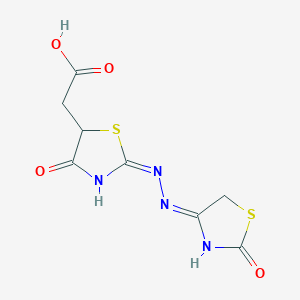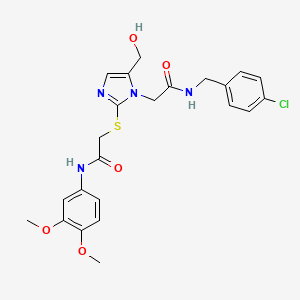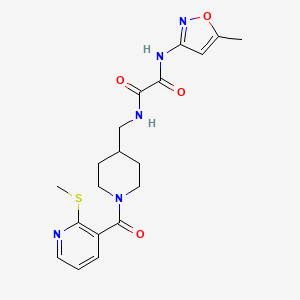
N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N5O4S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide\text{N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide}N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide
andN-(5-methyl-1,2-oxazol-3-yl)-N’-(1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-ylmethyl)ethanediamide\text{N-(5-methyl-1,2-oxazol-3-yl)-N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)ethanediamide}N-(5-methyl-1,2-oxazol-3-yl)-N’-(1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-ylmethyl)ethanediamide
.Supramolecular Structure Analysis
The study of supramolecular structures is crucial in understanding the interactions and energy content of crystals. The compound’s isoxazole substituents can significantly impact polymorph formation . This application is vital for designing drugs with optimal bioavailability and stability.
Antifungal Applications
Isoindoline derivatives, which share a structural similarity with the compound , have been synthesized and shown antifungal activity against various species . This application is important for developing new antifungal agents that can be used to treat infections.
Polymorphism Studies
Polymorphism in pharmaceutical compounds can affect their therapeutic efficacy. The compound’s ability to form different polymorphic forms due to the flexibility of its central carbon can be studied to understand better how polymorphism can be controlled and predicted .
Nanocrystal Formulation
The compound’s structure could be utilized in the preparation of nanocrystal formulations to improve the oral absorption of drugs . This application is significant for enhancing the bioavailability of drugs that have poor solubility in water.
Supramolecular Clusters in Crystallization
An in-depth analysis of the compound’s supramolecular clusters can provide insights into crystallization mechanisms, which is essential for the synthesis of new materials with desired properties .
Biological Activity Studies
The compound’s structure allows for the exploration of its biological activity, which could lead to the discovery of new therapeutic agents with various biological targets .
Solvent Interaction Studies
Understanding how different solvents can influence the formation of various polymorphic forms of the compound can lead to better control over the crystallization process and the properties of the final material .
Isoxazole-Containing Compounds’ Flexibility
The flexibility provided by the isoxazole substituents in the compound can be studied to understand how it contributes to the formation of different molecular forms and how this flexibility can be exploited in drug design .
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4S/c1-12-10-15(23-28-12)22-17(26)16(25)21-11-13-5-8-24(9-6-13)19(27)14-4-3-7-20-18(14)29-2/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSCCEADRQGBAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(4-piperidin-4-ylphenyl)methyl]carbamate](/img/structure/B2880492.png)
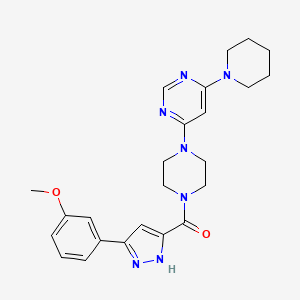
![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
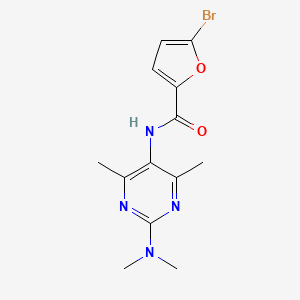
![1-(3,4-Dichlorophenyl)-2-(2-(diethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880499.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2880504.png)

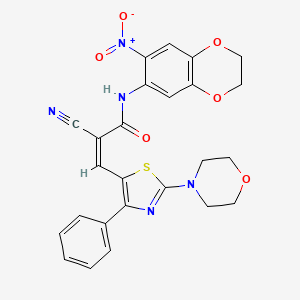
![1-benzyl-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2880508.png)
